molecular formula C25H29NO7 B10995073 (4E)-N-(2,4-dimethoxyphenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

(4E)-N-(2,4-dimethoxyphenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

Cat. No.: B10995073
M. Wt: 455.5 g/mol
InChI Key: CXIQOSSJKXAUPO-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-N-(2,4-dimethoxyphenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is a chemically modified derivative of Mycophenolic Acid (MPA), designed for advanced pharmacological and biochemical research. The core structure of this compound is based on the MPA pharmacophore, which is known to potently and selectively inhibit inosine monophosphate dehydrogenase (IMPDH) . IMPDH is a key, rate-limiting enzyme in the de novo biosynthesis of guanosine nucleotides. Because lymphocytes are highly dependent on this pathway for proliferation and immune response, IMPDH serves as a critical target in immunomodulatory therapy research. The structural modifications in this derivative, particularly the addition of the (2,4-dimethoxyphenyl) group, are the subject of ongoing investigations. Researchers are exploring how such alterations can influence the compound's bioavailability, metabolic stability, binding affinity, and overall efficacy compared to its parent compound, MPA, and other established derivatives like Mycophenolate Mofetil . This makes it a valuable tool for structure-activity relationship (SAR) studies aimed at developing novel therapeutics with improved profiles. Primary research applications for this compound include use as a reference standard in analytical chemistry, a probe for studying nucleotide-dependent biological processes, and a candidate molecule in the development of new immunosuppressive agents for conditions such as autoimmune disorders and organ transplantation. This product is strictly labeled For Research Use Only and is not approved for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C25H29NO7

Molecular Weight

455.5 g/mol

IUPAC Name

(E)-N-(2,4-dimethoxyphenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide

InChI

InChI=1S/C25H29NO7/c1-14(7-11-21(27)26-19-10-8-16(30-3)12-20(19)31-4)6-9-17-23(28)22-18(13-33-25(22)29)15(2)24(17)32-5/h6,8,10,12,28H,7,9,11,13H2,1-5H3,(H,26,27)/b14-6+

InChI Key

CXIQOSSJKXAUPO-MKMNVTDBSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=C(C=C(C=C3)OC)OC)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=C(C=C(C=C3)OC)OC)O

Origin of Product

United States

Preparation Methods

Wittig Reaction Approach

A phosphonium ylide generated from 4-methylpent-4-en-1-yl bromide reacts with ethyl 6-oxohexanoate to form the (E)-olefin. Subsequent saponification with NaOH yields the carboxylic acid.

Reaction Scheme :

Ph3P=CHCH2CH(CH3)CH2COOEt+RCOOR(E)-Hex-4-enoic acid ester\text{Ph}3\text{P=CHCH}2\text{CH}(\text{CH}3)\text{CH}2\text{COOEt} + \text{RCOOR}' \rightarrow \text{(E)-Hex-4-enoic acid ester}

Conditions : THF, 0°C → RT, 12 h. Yield : 72%.

Horner-Wadsworth-Emmons Olefination

Diethyl (4-methylpent-4-en-1-yl)phosphonate reacts with ethyl 6-oxohexanoate under basic conditions, providing superior (E)-selectivity (>95%).

Optimization :

BaseSolventTemperatureYield
NaHTHF0°C68%
KOtBuDME−20°C89%

Amide Bond Formation

Coupling the hex-4-enamide side chain with 2,4-dimethoxyaniline is achieved via activated intermediates:

Acyl Chloride Method

The carboxylic acid is treated with thionyl chloride to form the acyl chloride, which reacts with 2,4-dimethoxyaniline in dichloromethane with triethylamine.

Procedure :

  • Acyl Chloride Formation : 1.2 eq. SOCl₂, reflux, 2 h.

  • Coupling : 1.5 eq. Et₃N, 0°C → RT, 12 h. Yield : 76%.

Carbodiimide-Mediated Coupling

EDCl/HOBt system in DMF facilitates coupling at room temperature, minimizing racemization.

Comparative Data :

Coupling AgentSolventTimeYield
EDCl/HOBtDMF24 h82%
DCC/DMAPCH₂Cl₂18 h70%

Stereochemical Control and Purification

The (E)-configuration of the double bond is confirmed via 1H^1H NMR (J = 15–16 Hz for trans-vinylic protons). Purification employs silica gel chromatography (hexanes/EtOAc, 3:1) followed by recrystallization from ethanol/water.

Purity Analysis :

MethodPurityReference
HPLC (C18)99.2%
LC-MS98.5%

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for cyclization (10 min vs. 6 h) and coupling steps (30 min vs. 12 h), improving yields by 10–15%.

Enzymatic Catalysis

Lipase-catalyzed amidation in ionic liquids offers an eco-friendly alternative, though yields remain moderate (55–60%).

Chemical Reactions Analysis

Amide Bond Formation and Coupling Reactions

The amide group in this compound participates in coupling reactions, often facilitated by reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) . For example:

Reaction TypeConditionsYieldSource
Amidation with thiazoleEDC in acetonitrile, 20°C, 18 hours84%
Amide coupling with DHAHATU and DIEA in CH₃CN, room temperature, 2 hours53%
Carbonyldiimidazole activationDMF, 70°C, 10 hours56–67%

These reactions highlight the compound’s utility in synthesizing derivatives for pharmacological studies .

Hydrolysis of Functional Groups

The amide bond and methoxy groups undergo hydrolysis under acidic or basic conditions:

  • Amide Hydrolysis : Treatment with 4M HCl in dioxane cleaves the amide bond, yielding carboxylic acid and amine precursors .

  • Methoxy Demethylation : Strong acids (e.g., HBr in acetic acid) or Lewis acids (e.g., BBr₃) can demethylate methoxy groups to hydroxyls, altering solubility and reactivity.

Esterification and Functional Group Modifications

The hydroxyl group on the benzofuran moiety undergoes esterification. For instance:

  • Acetylation : Reacting with acetic anhydride in pyridine produces acetylated derivatives, enhancing lipophilicity.

  • Sulfonation : Treatment with sulfonic acid derivatives introduces sulfonate groups, potentially improving water solubility.

Oxidation and Reduction Reactions

  • Benzofuran Ring Oxidation : Oxidizing agents like KMnO₄ or CrO₃ modify the benzofuran core, potentially forming quinone-like structures.

  • Alkene Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the hex-4-enamide double bond, altering conformational stability.

Comparative Reactivity with Structural Analogs

Compared to mycophenolic acid , this compound’s additional methoxy and amide groups influence reactivity:

FeatureMycophenolic AcidTarget Compound
Amide ReactivityCarboxylic acid onlyActive amide coupling
Methoxy SubstitutionsFewer methoxy groupsEnhanced electron density
Biological TargetIMPDH inhibitionBroader enzyme targeting

The presence of the 2,4-dimethoxyphenyl group enhances electron-donating effects, stabilizing intermediates during reactions .

Stability Under Synthetic Conditions

The compound degrades under prolonged exposure to:

  • Light : Photooxidation of the benzofuran ring occurs, necessitating dark storage.

  • High Temperatures : Decomposition above 150°C, limiting high-temperature applications.

Key Reaction Data Table

The following table summarizes critical reaction parameters:

ReactionReagents/ConditionsOutcomeYield
Amide CouplingEDC, CH₃CN, 20°CThiazole derivative84%
DHA ConjugationHATU, DIEA, CH₃CNFatty acid-derivatized compound53%
Acidic Hydrolysis4M HCl, dioxaneCleaved amide bond95%
Methoxy DemethylationBBr₃, CH₂Cl₂, -78°CHydroxyl group formation72%

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that benzofuran derivatives can target specific signaling pathways involved in cancer progression, making them promising candidates for anticancer drug development .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its structure allows it to interact with bacterial membranes and inhibit their growth. In vitro studies have reported effective inhibition of gram-positive and gram-negative bacteria, suggesting potential use as an antibacterial agent in pharmaceuticals .

Anti-inflammatory Effects

Compounds similar to (4E)-N-(2,4-dimethoxyphenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide have shown anti-inflammatory properties by modulating inflammatory pathways. This activity is particularly relevant in the treatment of chronic inflammatory diseases and could lead to new therapeutic strategies .

Herbicidal Activity

The structural characteristics of this compound suggest potential herbicidal applications. Preliminary studies indicate that it may inhibit certain plant growth regulators or enzymes crucial for plant development, making it a candidate for agricultural herbicides .

Pest Control

Additionally, the compound's efficacy against specific insect pests has been noted, indicating its potential as a natural pesticide. This aligns with the growing demand for environmentally friendly pest control solutions in agriculture .

Organic Electronics

Due to its unique electronic properties, (4E)-N-(2,4-dimethoxyphenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide can be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into its conductivity and stability under operational conditions is ongoing .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Induced apoptosis in cancer cell lines; inhibited tumor growth in vivo models.
Antimicrobial Properties Effective against E. coli and S. aureus; potential for topical antibacterial formulations.
Anti-inflammatory Effects Reduced inflammation markers in animal models; potential for chronic disease management.
Herbicidal Activity Inhibited growth of common weeds; effective at low concentrations.
Organic Electronics Demonstrated promising conductivity; suitable for further development in electronic devices.

Mechanism of Action

The mechanism of action of (4E)-N-(2,4-dimethoxyphenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

Key Structural Motifs and Substituent Variations

The compound shares a conserved 3-oxo-1,3-dihydro-2-benzofuran core with analogs, but substituent variations dictate functional differences:

Compound Name / CAS / Source Molecular Formula Key Substituents Molecular Weight Key Differences vs. Target Compound
Target Compound C24H29NO7 2,4-dimethoxyphenyl; 4-hydroxy-6-methoxy-7-methyl-benzofuran 443.5 Reference
CAS 1574537-57-7 C21H29NO5 N-(propan-2-yl); 4,6-dimethoxy-7-methyl-benzofuran 375.5 Lacks hydroxyl group; isopropyl vs. dimethoxyphenyl
(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-...-thiadiazol-2-yl) C23H29N3O5S 5-isopropyl-1,3,4-thiadiazol-2-yl; 4,6-dimethoxy-7-methyl-benzofuran 459.56 Thiadiazole ring replaces aromatic amine group
(4E)-6-(4,6-dihydroxy-7-methyl-3-oxo-...hexenoic acid C16H18O6 Carboxylic acid; 4,6-dihydroxy-7-methyl-benzofuran 306.31 Acidic terminal group; hydroxyl vs. methoxy
Computational Similarity Metrics
  • Tanimoto Coefficient : Used to compare Morgan fingerprints (radius = 2). Analogs with ≥0.5 similarity to the target compound share conserved benzofuran scaffolds but diverge in side chains .
  • Murcko Scaffold Analysis : All compounds share the benzofuran core, but side-chain modifications (e.g., thiadiazole, carboxylic acid) place them in distinct chemotype clusters .

Physicochemical and Pharmacokinetic Properties

Property Target Compound CAS 1574537-57-7 Thiadiazol-2-yl Analog Hexenoic Acid Analog
LogD (pH 5.5) 3.2 (estimated) 2.8 2.5 -1.8 (acidic)
H-bond Donors 2 1 1 3
H-bond Acceptors 7 5 6 6
pKa 9.8 (phenolic OH) 10.4 (amide) 8.9 (thiadiazole) 4.2 (carboxylic acid)

The hexenoic acid analog () exhibits significantly higher hydrophilicity due to its carboxylic acid group, making it less membrane-permeable than the target compound. The thiadiazole-containing analog () shows moderate lipophilicity, favoring interactions with hydrophobic enzyme pockets .

Docking Affinity and Target Selectivity
  • Target Compound : Predicted to inhibit kinases or GPCRs due to its planar benzofuran core and methoxy/hydroxyl substituents, which mimic ATP-binding site interactions .
  • Thiadiazol-2-yl Analog : The thiadiazole ring enhances π-stacking with aromatic residues in PERK kinase, but reduced Met7 contact (affinity <10 Ų) lowers potency compared to the target compound .
  • Hexenoic Acid Analog: Carboxylic acid group enables ionic interactions with basic residues in COX-2, suggesting anti-inflammatory applications distinct from the target compound .
Bioactivity Profile Clustering

Hierarchical clustering of NCI-60 bioactivity data () shows:

  • Compounds with 2,4-dimethoxyphenyl groups (target compound and CAS 1574537-57-7) cluster together, indicating shared mechanisms (e.g., topoisomerase inhibition).
  • Thiadiazole- and carboxylic acid-containing analogs form separate clusters, correlating with divergent targets (kinases vs. COX-2) .

Analytical Characterization

NMR and LCMS Profiles
  • Region-Specific Chemical Shifts : NMR of the target compound and its analogs (e.g., ) show identical benzofuran proton environments (δ 6.8–7.2 ppm) but divergent shifts in side-chain regions (δ 2.1–3.5 ppm for methyl/methoxy groups) .
  • MS/MS Fragmentation: The target compound and CAS 1574537-57-7 share a base peak at m/z 285 (benzofuran core + methyl), while the hexenoic acid analog fragments at m/z 162 (decarboxylated ion) .

Biological Activity

The compound (4E)-N-(2,4-dimethoxyphenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests various biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C27H33NO7
Molecular Weight 483.6 g/mol
CAS Number 1282459-92-0

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects on various cancer cell lines. The presence of the benzofuran moiety is particularly noted for its role in inhibiting tumor cell proliferation through apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Its structural components, such as methoxy and hydroxy groups, enhance its interaction with bacterial membranes, potentially disrupting cellular functions.

Antitumor Activity

A study conducted on a series of benzofuran derivatives showed that compounds similar to the target molecule exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against human cancer cell lines like Jurkat and A-431. The structure–activity relationship (SAR) indicated that the presence of electron-donating groups significantly enhances cytotoxicity .

Antimicrobial Activity

In antimicrobial testing, the compound demonstrated promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was reported at 10 μg/mL for these strains, suggesting effective antibacterial properties .

Case Studies

  • Cytotoxicity Study : A recent investigation assessed the cytotoxic effects of various benzofuran derivatives on breast cancer cell lines. The study found that modifications to the phenyl ring significantly affected the compounds' potency, with some derivatives showing enhanced activity compared to standard chemotherapy agents .
  • Antibacterial Efficacy : Another study focused on the antimicrobial effects of substituted phenylthiazole derivatives, which share structural similarities with our compound. Results indicated that specific substitutions led to increased potency against resistant bacterial strains, highlighting the importance of molecular modifications in developing effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and what key reaction parameters must be controlled during its synthesis?

  • Methodological Answer : The compound’s synthesis involves multi-step organic reactions, including coupling of the benzofuran moiety with the hex-4-enamide backbone. Key steps include:

  • Protection/deprotection of hydroxyl and methoxy groups to prevent undesired side reactions (e.g., using trimethylsilyl chloride or acetylating agents) .
  • Stereochemical control during the formation of the (4E)-configured double bond via Wittig or Horner-Wadsworth-Emmons reactions, requiring precise temperature control (-10°C to 25°C) and anhydrous conditions .
  • Final amidation using carbodiimide coupling agents (e.g., EDC/HOBt) to link the 2,4-dimethoxyphenyl group to the hexenamide core .
    • Critical Parameters : Reaction pH (maintained at 6–8 for amidation), solvent polarity (e.g., DMF for solubility), and inert atmosphere (N₂/Ar) to prevent oxidation of sensitive functional groups .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY/HMQC to resolve overlapping signals from methoxy, hydroxyl, and aromatic protons .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula by matching experimental and theoretical m/z values (tolerance ≤ 3 ppm) .
  • IR spectroscopy : Identify carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹).
    • Data Contradiction Resolution : If NMR data conflicts with predicted shifts (e.g., unexpected downfield shifts in benzofuran protons), re-examine solvent effects or potential tautomerism using variable-temperature NMR .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound while minimizing side products?

  • Methodological Answer :

  • Factor Screening : Use a Plackett-Burman design to identify critical variables (e.g., reaction time, temperature, catalyst loading) .
  • Response Surface Methodology (RSM) : Optimize parameters like solvent ratio (e.g., THF/H₂O) and reagent stoichiometry using a central composite design .
  • Validation : Confirm optimal conditions with triplicate runs, reporting yield improvements (e.g., from 45% to 68%) and reduced impurity levels (HPLC purity ≥ 98%) .

Q. What strategies ensure stereochemical control during the formation of the hex-4-enamide moiety?

  • Methodological Answer :

  • Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to enforce (4E)-geometry during enamide formation .
  • Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to control double-bond configuration .
  • Post-Synthesis Analysis : Validate stereochemistry via NOESY NMR (e.g., cross-peaks between methyl groups and adjacent protons) .

Q. How can computational methods predict the compound’s pharmacokinetic properties, and how are these validated experimentally?

  • Methodological Answer :

  • In Silico Tools : Use QikProp (Schrödinger) to predict logP (lipophilicity) and Caco-2 permeability. Molecular dynamics simulations assess binding affinity to target enzymes .
  • Experimental Validation : Compare predicted logP with shake-flask/HPLC measurements (pH 7.4 buffer/octanol partitioning). Validate metabolic stability via liver microsome assays .

Q. How should researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40°C/75% RH) conditions .
  • Analytical Workflow : Use UPLC-PDA-MS to identify degradation products (e.g., hydrolyzed benzofuran or oxidized enamide). Quantify degradation kinetics via Arrhenius plots .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental UV-Vis absorption spectra?

  • Methodological Answer :

  • Hypothesis Testing : If λₘₐₓ deviates by >10 nm, consider solvent polarity effects (e.g., bathochromic shifts in polar aprotic solvents) or aggregation phenomena .
  • Experimental Adjustments : Re-measure spectra in degassed solvents to eliminate oxygen-induced quenching. Compare with TD-DFT calculations (e.g., Gaussian 16) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.